3'-Methyl-2-(3-pyrrolinomethyl) benzophenone
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Overview
Description
3’-Methyl-2-(3-pyrrolinomethyl) benzophenone is a synthetic organic compound with the molecular formula C19H19NO and a molecular weight of 277.4 g/mol. This compound is commonly used in scientific research to investigate its various properties and applications.
Preparation Methods
The synthesis of 3’-Methyl-2-(3-pyrrolinomethyl) benzophenone typically involves the reaction of 3-methylbenzophenone with pyrrolidine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
3’-Methyl-2-(3-pyrrolinomethyl) benzophenone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Addition: Addition reactions can occur with electrophiles or nucleophiles, leading to the formation of addition products.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3’-Methyl-2-(3-pyrrolinomethyl) benzophenone has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is conducted to explore its potential therapeutic applications, including drug development and pharmacological studies.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3’-Methyl-2-(3-pyrrolinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3’-Methyl-2-(3-pyrrolinomethyl) benzophenone can be compared with other similar compounds, such as:
Benzophenone: A simpler structure without the pyrrolinomethyl group, commonly used as a photoinitiator in UV-curable coatings.
3-Methylbenzophenone: Lacks the pyrrolinomethyl group, used in organic synthesis and as a UV absorber.
2-(3-Pyrrolinomethyl) benzophenone: Similar structure but without the methyl group at the 3’ position, used in similar research applications.
The uniqueness of 3’-Methyl-2-(3-pyrrolinomethyl) benzophenone lies in its specific structural features, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c1-15-7-6-9-16(13-15)19(21)18-10-3-2-8-17(18)14-20-11-4-5-12-20/h2-10,13H,11-12,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXNGBYMBRZIGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2CN3CC=CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643914 |
Source
|
Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898762-81-7 |
Source
|
Record name | Methanone, [2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl](3-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898762-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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